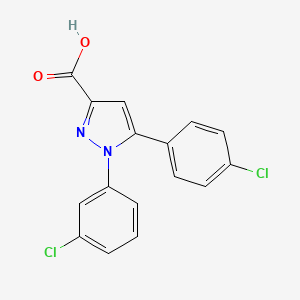1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 477711-99-2
Cat. No.: VC6337262
Molecular Formula: C16H10Cl2N2O2
Molecular Weight: 333.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 477711-99-2 |
|---|---|
| Molecular Formula | C16H10Cl2N2O2 |
| Molecular Weight | 333.17 |
| IUPAC Name | 1-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H10Cl2N2O2/c17-11-6-4-10(5-7-11)15-9-14(16(21)22)19-20(15)13-3-1-2-12(18)8-13/h1-9H,(H,21,22) |
| Standard InChI Key | IBEFCIYOSYCESW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identification and Structural Features
1-(3-Chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 477711-99-2) is a heterocyclic compound characterized by:
The structure comprises a pyrazole ring with:
-
A 3-chlorophenyl group at position 1.
-
A 4-chlorophenyl group at position 5.
-
A carboxylic acid moiety at position 3.
Table 1: Key Structural and IUPAC Data
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3-Chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Molecular Formula | ||
| Canonical SMILES | O=C(O)C1=CC(=NN1C2=CC=C(Cl)C=C2)C=3C=CC=C3Cl |
Synthesis and Preparation
The synthesis of pyrazole derivatives typically involves cyclization reactions. For this compound, a plausible route includes:
-
Cyclization: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., chalcones).
-
Substitution: Introduction of chlorophenyl groups via electrophilic aromatic substitution or coupling reactions.
A related synthesis method for similar pyrazole derivatives involves refluxing hydrazine hydrate with 1-(3-chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one in acetic acid, followed by recrystallization in ethanol . While this protocol targets a different substituent, analogous conditions may apply to the target compound.
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield Estimation |
|---|---|---|
| Cyclization | Hydrazine hydrate, acetic acid, reflux | Moderate (50–70%) |
| Substitution | Electrophilic chlorination | Variable |
Physicochemical Properties
Limited experimental data is available, but computational studies provide insights:
-
Crystallography: Similar pyrazole derivatives (e.g., 1-acetyl-3-(3-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-(1H)pyrazole) crystallize in monoclinic systems (space group ) .
-
Molecular Geometry: Quantum chemical methods (B3LYP/6-31G(d,p)) predict planar pyrazole rings with conjugated π-systems .
Table 3: Predicted Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Likely limited in water, soluble in organic solvents | |
| Stability | Susceptible to hydrolysis in acidic/basic conditions |
| Compound | Activity | Reference |
|---|---|---|
| 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | Antitumor (GI50 < 10 µM) | |
| Pyrazole sulfonamides | Antiviral (HCV inhibition) |
Research Gaps and Future Directions
-
Synthetic Optimization: Development of scalable routes to improve yield and purity.
-
Biological Profiling: Screening for anticancer, antimicrobial, or CNS-targeted activities.
-
Structure-Activity Relationship (SAR) Studies: Exploring substitutions (e.g., trifluoromethyl, methoxy groups) to enhance potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume